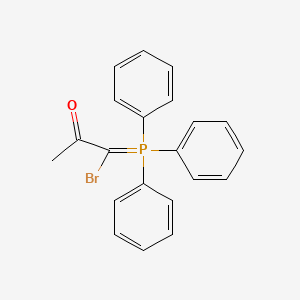
3,3,6,6-Tetrafluorocyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetrafluorocyclohexa-1,4-diene: is an organic compound with the molecular formula C₆H₄F₄ . It is a fluorinated derivative of cyclohexa-1,4-diene, characterized by the presence of four fluorine atoms at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene can be synthesized through the electrochemical fluorination of 1,4-difluorobenzene. The reaction typically involves the use of a platinum anode and a solution of tetraethylammonium fluoride in hydrogen fluoride (Et₄NF·mHF) as the electrolyte. The process is carried out under high temperature and high pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrafluorocyclohexa-2,5-diene-1,4-dione.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Tetrafluorocyclohexa-2,5-diene-1,4-dione.
Substitution: Various substituted cyclohexadienes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the synthesis of complex organic molecules and polymers .
Biology and Medicine: Research is ongoing to explore the potential biological activities of fluorinated cyclohexadienes. These compounds may exhibit unique interactions with biological targets due to the presence of fluorine atoms .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and photoluminescent materials. Its unique properties contribute to the development of high-performance materials for electronic and optical applications .
Mechanism of Action
The mechanism of action of 3,3,6,6-tetrafluorocyclohexa-1,4-diene in chemical reactions involves the activation of the fluorinated cyclohexadiene ring. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing transition states and intermediates. This stabilization is due to the strong electron-withdrawing effect of fluorine, which influences the electronic properties of the molecule .
Comparison with Similar Compounds
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: Another fluorinated cyclohexadiene with similar properties but different substitution patterns.
3,3,6,6-Tetramethoxycyclohexa-1,4-diene: A methoxy-substituted derivative with different chemical properties.
Uniqueness: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
CAS No. |
22060-77-1 |
|---|---|
Molecular Formula |
C6H4F4 |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
3,3,6,6-tetrafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4F4/c7-5(8)1-2-6(9,10)4-3-5/h1-4H |
InChI Key |
BSOGQZFFBVWVED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


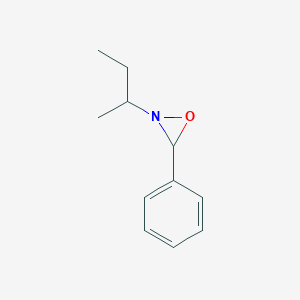

![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
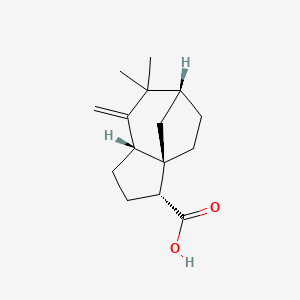
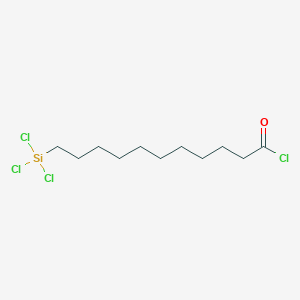
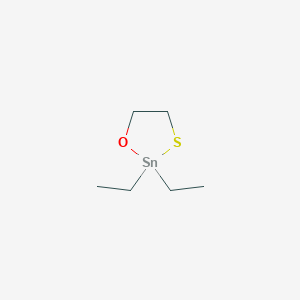
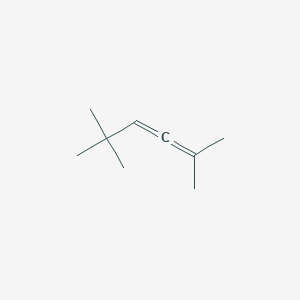
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
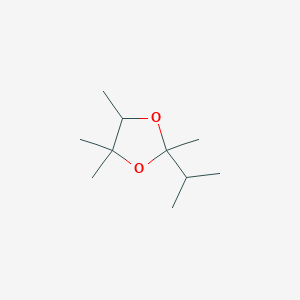
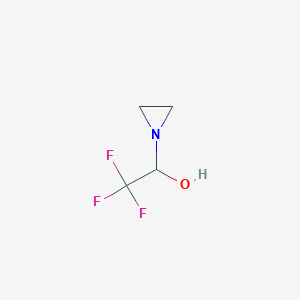
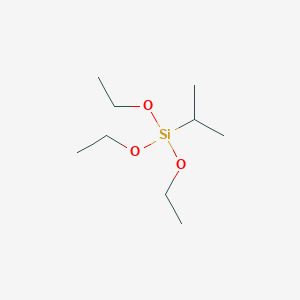
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)
